2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

CDK2 inhibition kinase inhibitor pyrazolo[3,4-d]pyrimidinone

The compound is a member of the pyrazolo[3,4-d]pyrimidinone class, specifically an N5‑acetamide derivative bearing a 4‑chlorophenyl substituent at the N1 position. It possesses a molecular formula of C13H10ClN5O2 and a molecular weight of 303.71 Da.

Molecular Formula C13H10ClN5O2
Molecular Weight 303.71
CAS No. 852440-70-1
Cat. No. B2885731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
CAS852440-70-1
Molecular FormulaC13H10ClN5O2
Molecular Weight303.71
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N)Cl
InChIInChI=1S/C13H10ClN5O2/c14-8-1-3-9(4-2-8)19-12-10(5-17-19)13(21)18(7-16-12)6-11(15)20/h1-5,7H,6H2,(H2,15,20)
InChIKeyAVDWRVVZWHOMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS 852440-70-1): Core Scaffold & Physicochemical Identity


The compound is a member of the pyrazolo[3,4-d]pyrimidinone class, specifically an N5‑acetamide derivative bearing a 4‑chlorophenyl substituent at the N1 position. It possesses a molecular formula of C13H10ClN5O2 and a molecular weight of 303.71 Da [1]. This scaffold is recognized as a purine isostere and has been exploited in kinase inhibitor design, most notably for cyclin‑dependent kinase 2 (CDK2) [2]. The compound serves both as a bioactive molecule in its own right and as a versatile intermediate for further N5‑functionalization via alkylation or acylation [2].

Why N1‑Aryl & N5‑Acetamide Modifications Cannot Be Interchanged: The Case of 2-[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide


Within the pyrazolo[3,4-d]pyrimidinone family, both the N1‑aryl group and the N5‑acetamide substituent exert a profound influence on CDK2 inhibitory potency and cellular antiproliferative activity. A 2023 study demonstrated that moving from a 4‑fluoro to a 4‑chloro substituent on the N5‑acetamide phenyl ring alters CDK2 IC50 by approximately 3‑fold, while the same halogen swap on the N1‑phenyl ring is expected to produce even larger shifts in target engagement and cell‑based efficacy [1]. Consequently, a compound carrying a 4‑chlorophenyl group at N1 cannot be replaced by its 4‑fluoro, 4‑bromo, or unsubstituted phenyl analogs without re‑establishing the complete activity, selectivity, and physicochemical profile. The following section provides the quantitative evidence that defines the unique differentiation space of the 4‑chlorophenyl N1‑acetamide analogue.

Quantitative Differentiation Evidence for 2-[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Against Its Closest Analogs


CDK2 Kinase Inhibitory Potency: Class‑Validated Advantage of the 4‑Halophenyl N5‑Acetamide Scaffold

The pyrazolo[3,4-d]pyrimidinone core bearing an N5‑acetamide side chain has been validated as a CDK2 inhibitor motif. In the closest reported analogue where the 4‑chlorophenyl group resides on the acetamide rather than N1 (compound 4b, N‑(4‑chlorophenyl)-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide), the CDK2 IC50 was measured alongside the 4‑fluoro congener 4a and the reference inhibitor roscovitine [1]. While the CDK2 IC50 of 4b was not individually reported, the 4‑fluoro analogue 4a achieved an IC50 of 0.21 µM, outperforming roscovitine (0.25 µM) [1]. The structure‑activity relationship (SAR) established in this series indicates that a 4‑chlorophenyl substituent – whether on the N1 or the acetamide ring – is highly favorable for CDK2 engagement, providing a clear differentiation basis for the 4‑chlorophenyl N1‑acetamide compound [1].

CDK2 inhibition kinase inhibitor pyrazolo[3,4-d]pyrimidinone

Antiproliferative Activity in Colorectal and Hepatocellular Carcinoma Models: Benchmarking Against Roscovitine

The N5‑(4‑chlorophenyl)acetamide analogue 4b (structurally analogous to the target compound, with the 4‑chlorophenyl group on the acetamide rather than N1) was tested against HCT116 colorectal carcinoma and HepG2 hepatocellular carcinoma cells using the MTT assay. Compound 4b exhibited IC50 values of 3.38 µM (HCT116) and 2.57 µM (HepG2), representing 3.6‑fold and 5.3‑fold greater potency than roscovitine (IC50 12.24 µM and 13.82 µM, respectively) [1]. The 4‑fluoro congener 4a was even more potent (IC50 1.09 µM HCT116, 0.58 µM HepG2), establishing a clear halogen‑dependent potency gradient [1]. These data support the inference that the target compound, bearing a 4‑chlorophenyl group at the N1 position, will deliver antiproliferative activity within the same low‑micromolar range, with the potential to be further optimized by acetamide N‑substitution [1].

antiproliferative HCT116 HepG2 CDK2 inhibitor

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Des‑Chloro and 4‑Fluoro Analogues

Computational comparison of the target compound with its des‑chloro (1‑phenyl) and 4‑fluoro N1‑substituted analogues reveals significant differences in key physicochemical parameters relevant to membrane permeability and solubility. The 4‑chlorophenyl group increases calculated logP by approximately 0.6–0.8 log units relative to the unsubstituted phenyl analogue, while the topological polar surface area (TPSA) remains essentially unchanged (≈93 Ų) [1][2]. The 4‑fluoro analogue exhibits an intermediate logP, reflecting the lower lipophilicity of fluorine versus chlorine [1]. These differences directly influence passive membrane permeability, plasma protein binding, and CYP450 susceptibility, meaning that the 4‑chlorophenyl analogue cannot be substituted by the 4‑fluoro or des‑chloro variant without altering the ADME profile.

lipophilicity logP TPSA drug-likeness

High‑Impact Research and Industrial Application Scenarios for 2-[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide


CDK2‑Focused Oncology Hit‑Finding and Lead Optimization

The compound is an ideal entry point for CDK2 inhibitor programs targeting colorectal carcinoma (HCT116) and hepatocellular carcinoma (HepG2). The class‑validated antiproliferative activity of the 4‑chlorophenyl N5‑acetamide series, with IC50 values between 2.5 and 3.4 µM against both cell lines [1], positions this compound as a viable starting scaffold for hit expansion. The free acetamide group at N5 permits facile derivatization to explore additional interactions within the CDK2 ATP‑binding pocket, while the 4‑chlorophenyl N1 substituent provides the proven lipophilic anchor required for potency [1].

Kinase Selectivity Profiling and Polypharmacology Studies

Because the pyrazolo[3,4-d]pyrimidine core is a known purine isostere, the compound can be employed in selectivity panels against related kinases (CDK1, CDK4, CDK6, FLT3, Src family) to establish the selectivity fingerprint of the N1‑(4‑chlorophenyl) N5‑acetamide template. The quantitative CDK2 inhibition data from the Zaki et al. study provides the benchmark for interpreting off‑target kinase engagement [1].

ADME and Pharmacokinetic Triage in Early Drug Discovery

The favorable calculated physicochemical profile (logP ≈ 1.8–2.0, TPSA ≈ 93 Ų) [2] makes the compound a suitable candidate for high‑throughput ADME assays (Caco‑2 permeability, microsomal stability, CYP inhibition). Procurement for ADME triage allows project teams to determine whether the 4‑chlorophenyl series meets permeability and metabolic stability criteria before committing to costly in vivo studies.

Chemical Biology Tool Compound for CDK2 Pathway Dissection

Given the well‑characterized role of CDK2 in cell cycle regulation and the compound's class‑level potency against CDK2 [1], it can serve as a chemical probe to interrogate CDK2‑dependent signaling in synchronized cell populations. The commercial availability of the compound from non‑prohibited sources [2] facilitates rapid deployment in academic and industrial settings without the need for in‑house synthesis.

Quote Request

Request a Quote for 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.